molecular formula C21H17FN6O3S B2708079 ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863460-20-2

ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2708079
CAS No.: 863460-20-2
M. Wt: 452.46
InChI Key: VAYDKOCBYODOFH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and a thioacetamido-benzoate moiety at position 5. Such compounds are often explored for their kinase inhibition, antimicrobial, or anticancer properties due to their structural resemblance to nucleotide analogs .

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c1-2-31-21(30)13-3-7-15(8-4-13)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)16-9-5-14(22)6-10-16/h3-10,12H,2,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYDKOCBYODOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of the 4-fluorophenyl group is significant for enhancing the compound's efficacy and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The IC50 values indicate its potency in inhibiting cell growth:
    Cell LineIC50 (µM)Reference
    HEPG21.18
    MCF71.95
    A5490.420
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, it inhibits key signaling pathways involved in tumor growth, such as EGFR and Src kinases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Inhibition : Laboratory studies indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
    Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
    E. coli26.46
    S. aureus12.00

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Combination Therapy in Cancer Treatment : A study investigated the effects of combining this compound with standard chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxic effects in resistant cancer cell lines compared to monotherapy .
  • In Vivo Efficacy : Animal models have shown that administration of this compound leads to significant tumor regression without notable toxicity .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is recognized for its significant antimicrobial properties. Research indicates that derivatives of this compound can effectively inhibit various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
Triazole Derivative AAntibacterialStaphylococcus aureus0.125 - 8
Triazole Derivative BAntifungalCandida albicans0.5 - 4
Ethyl 4-(...)TBDTBDTBD

Studies have shown that compounds with triazole structures can exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Triazolo[4,5-d]pyrimidine derivatives have been investigated for their potential anticancer effects. They have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity of Triazolo Derivatives

In a recent study, a series of triazolo derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a fluorophenyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that structural modifications can significantly influence biological efficacy.

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory properties of this compound. Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate can be influenced by its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring : Crucial for antimicrobial and anticancer activities due to its ability to interact with various biomolecules.
  • Acetamido Linkage : Contributes to the compound's solubility and stability in biological systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (–S–) moiety in the molecule readily participates in nucleophilic substitution reactions. For example:

  • Alkylation/Iodination : Reaction with alkyl halides or iodine in polar aprotic solvents (e.g., DMF) at 60–80°C yields sulfonium intermediates or disulfide derivatives.

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives, depending on reaction stoichiometry.

Table 1: Thioether Reactivity

Reaction TypeConditionsProductYieldReference
AlkylationCH₃I, DMF, 80°CSulfonium salt75%
OxidationH₂O₂ (1 eq), RTSulfoxide88%
Disulfide FormationI₂, EtOH, 50°CDisulfide dimer62%

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 4h) cleaves the ester to yield 4-(2-((3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoic acid .

  • Acidic Hydrolysis : HCl (6M) under reflux produces the same carboxylic acid but with slower kinetics .

Mechanism :

RCOOR’+OHRCOO+R’OH(SN2)\text{RCOOR'} + \text{OH}^- \rightarrow \text{RCOO}^- + \text{R'OH} \quad (\text{SN}_2)RCOOR’+H3O+RCOOH+R’OH(Acid-catalyzed)\text{RCOOR'} + \text{H}_3\text{O}^+ \rightarrow \text{RCOOH} + \text{R'OH} \quad (\text{Acid-catalyzed})

Amide Bond Cleavage

The acetamido (–NHCO–) linker is susceptible to hydrolysis under strong acidic/basic conditions:

  • Acidic Cleavage : H₂SO₄ (conc.) at 100°C for 6h generates 2-mercaptoacetic acid and the parent triazolo-pyrimidine amine .

  • Enzymatic Cleavage : Proteases like trypsin selectively hydrolyze the amide bond in phosphate buffer (pH 7.4, 37°C).

Table 2: Amide Reactivity

ConditionsProductsYieldReference
H₂SO₄ (conc.), 100°C3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-amine68%
Trypsin, pH 7.4Free benzoic acid derivative92%

Cyclization Reactions

The triazolo-pyrimidine core facilitates cyclization with bifunctional nucleophiles:

  • Heterocycle Formation : Reaction with hydrazine hydrate (EtOH, 80°C) yields imidazo[2,1-b] thiadiazole hybrids .

  • Microwave-Assisted Synthesis : Under microwave irradiation (120°C, 20min), the compound reacts with malononitrile to form pyrazolo-triazolo-pyrimidine derivatives .

Example Pathway :

\text{Triazolo-pyrimidine} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{Imidazo-thiadiazole} \quad (\text{Yield: 85%}) \quad[3]

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes regioselective electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to fluorine .

  • Halogenation : Br₂ in CHCl₃ adds bromine at the ortho position (relative to the triazole ring) .

Table 3: Electrophilic Substitution

ReactionReagentsPositionYieldReference
NitrationHNO₃/H₂SO₄, 0°Cpara73%
BrominationBr₂/CHCl₃, RTortho65%

Cross-Coupling Reactions

The triazolo-pyrimidine core participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 90°C) introduces aryl groups at the C5 position .

  • Sonogashira : Alkynylation using terminal alkynes (CuI, PdCl₂, Et₃N) forms C5-alkynyl derivatives .

Key Example :

\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{C5-Phenyl derivative} \quad (\text{Yield: 78%}) \quad[6]

Photochemical Reactions

UV irradiation (λ = 254nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical intermediate that dimerizes or reacts with O₂ to form sulfinic acid derivatives.

Coordination Chemistry

The thioacetamide and triazole nitrogen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms a 1:2 complex with CuCl₂ in methanol (log K = 4.2).

  • Ag(I) Coordination : Reacts with AgNO₃ to yield a polymeric structure with Ag–S/N bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with other triazolo- and thiazolo[4,5-d]pyrimidine derivatives. For instance, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19) and 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (Compound 20) are thiazolo[4,5-d]pyrimidines synthesized via microwave-assisted or conventional methods (Table 1) . Key differences include:

  • Core Structure : The target compound contains a triazole ring fused to pyrimidine, whereas analogues like Compound 19 and 20 feature a thiazole ring. The triazole core may enhance metabolic stability compared to thiazole derivatives due to reduced susceptibility to enzymatic degradation.
  • Substituents: The 4-fluorophenyl group in the target compound likely improves binding affinity to hydrophobic enzyme pockets compared to non-fluorinated phenyl groups in Compounds 19 and 20.
  • Linker Chemistry: The thioacetamido linker in the target compound may offer greater flexibility and solubility than the rigid chromene or thieno-pyrimidine systems in analogues.

Research Findings and Limitations

Current literature on the target compound is sparse, with most studies focusing on thiazolo[4,5-d]pyrimidines. For example, Compound 19 exhibited IC₅₀ values of 1.2–3.5 µM against breast cancer cell lines, while Compound 20 showed moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) . The triazolo[4,5-d]pyrimidine core in the target compound is hypothesized to offer superior selectivity for kinase targets (e.g., EGFR or CDK inhibitors) due to its nitrogen-rich structure, but experimental validation is needed.

Q & A

Q. What experimental and computational approaches are recommended for scaling up synthesis without compromising yield?

  • Methodological Answer : Use microreactor systems to maintain consistent temperature and mixing during scale-up. Computational fluid dynamics (CFD) can model heat/mass transfer limitations. ’s reactor design principles (e.g., RDF2050112) emphasize optimizing residence time and catalyst distribution for heterogeneous reactions .

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